molecular formula C12H11BO3 B1362226 2-Phenoxyphenylboronic acid CAS No. 108238-09-1

2-Phenoxyphenylboronic acid

Cat. No. B1362226
M. Wt: 214.03 g/mol
InChI Key: AVOWPOFIQZSVGV-UHFFFAOYSA-N
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Patent
US07217701B2

Procedure details

Diphenyl ether (0.85 g) was dissolved in anhydrous tetrahydrofuran (20 ml) and the reaction mixture was cooled to 0° C. N-butyllithium (1.6M, 3.1 ml) was delivered by drops thereto and the reaction mixture was stirred for 30 minutes at the same temperature. Trimethyl borate (0.68 ml) was added thereto and the reaction mixture was stirred for two hours at room temperature. 1N hydrochloric acid was added to the reaction mixture and the water layer was extracted with ethyl acetate. The organic layer was dried with anhydrous sodium sulfate. The solvent was distilled off and the obtained residue was purified by column chromatography (ethyl acetate:hexane=1.5:1 to 1:3) to obtain the title compound (304 mg) having the following physical data.
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
0.68 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Li+].CCC[CH2-].[B:19](OC)([O:22]C)[O:20]C.Cl>O1CCCC1>[O:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][C:6]=1[B:19]([OH:22])[OH:20])[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.85 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
[Li+].CCC[CH2-]
Step Three
Name
Quantity
0.68 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for two hours at room temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by column chromatography (ethyl acetate:hexane=1.5:1 to 1:3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=C(C=CC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 304 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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